REACTION_CXSMILES
|
ClC(Cl)(Cl)[C:3]([C:5]1[NH:6][C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:12]=2[CH:13]=1)=[O:4].[O-][CH2:17][CH3:18].[Na+].C([OH:22])C>>[NH:6]1[C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:12]=2[CH:13]=[C:5]1[C:3]([O:4][CH2:17][CH3:18])=[O:22] |f:1.2|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C=1NC=2CCCCC2C1)(Cl)Cl
|
Name
|
|
Quantity
|
17 mg
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
CONCENTRATION
|
Details
|
After that time, the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC=2CCCCC12)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |